
Itopridhydrochlorid
Übersicht
Beschreibung
Itopridhydrochlorid ist ein prokinetisches Benzamid-Derivat, das hauptsächlich zur Behandlung von gastrointestinalen Erkrankungen wie funktioneller Dyspepsie und Gastroparese eingesetzt wird. Es wirkt sowohl als Dopamin-D2-Rezeptor-Antagonist als auch als Acetylcholinesterase-Inhibitor, was die gastrointestinale Motilität verbessert und Symptome wie Übelkeit, Erbrechen und Blähungen lindert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst typischerweise mehrere wichtige Schritte:
Ausgangsstoffe: Die Synthese beginnt mit 3,4-Dimethoxybenzamid, Formaldehyd und Phenol.
Bildung von Zwischenprodukten: Der erste Schritt beinhaltet die Bildung eines Zwischenprodukts durch eine Substitutionsreaktion unter Verwendung von N-Dimethylchlorethanhydrochloriden.
Bildung des Endprodukts: Das Zwischenprodukt wird dann weiteren Reaktionen unterzogen, einschließlich Amidierung und Salifizierung, um this compound herzustellen
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Der Prozess umfasst:
Veretherung: Reaktion von 2-Dimethylaminoethylchloridhydrochlorid mit Phenol.
Chlormethylierung: Einführung einer Chlormethylgruppe.
Aminosubstitution: Substitution der Aminogruppe.
Amidierung und Salifizierung: Schlussstufen zur Gewinnung des Hydrochloridsalzes von Itoprid
Wissenschaftliche Forschungsanwendungen
Itopridhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von prokinetischen Wirkstoffen und deren Synthese.
Biologie: Untersuchung seiner Wirkungen auf die gastrointestinale Motilität und die Neurotransmitterregulation.
Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von funktioneller Dyspepsie, Gastroparese und anderen gastrointestinalen Erkrankungen.
Industrie: Verwendung bei der Entwicklung gastroretentiver Arzneistoffabgabesysteme zur Verbesserung der Arzneistoffaufnahme und Bioverfügbarkeit
Wirkmechanismus
This compound entfaltet seine Wirkungen über zwei Hauptmechanismen:
Dopamin-D2-Rezeptor-Antagonismus: Durch die Blockade von Dopamin-D2-Rezeptoren hebt Itoprid die inhibitorischen Wirkungen auf die Acetylcholin-Freisetzung auf und fördert so die gastrointestinale Motilität.
Acetylcholinesterase-Inhibition: Itoprid hemmt Acetylcholinesterase, verhindert den Abbau von Acetylcholin und erhöht so dessen Konzentration, wodurch die gastrointestinale Motilität gesteigert wird
Wirkmechanismus
Target of Action
Itopride hydrochloride primarily targets acetylcholinesterase (AChE) and dopamine D2 receptors . These targets play a crucial role in the regulation of gastrointestinal motility. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that stimulates the contraction of smooth muscle in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .
Mode of Action
Itopride hydrochloride acts as an antagonist of dopamine D2 receptors and an inhibitor of acetylcholinesterase . By blocking dopamine D2 receptors, itopride removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine . The net effect is an increase in acetylcholine concentration, which promotes gastric motility .
Biochemical Pathways
The biochemical pathway affected by itopride involves the cholinergic system in the gut. Acetylcholine (ACh), released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the concentration of ACh, itopride enhances the activity of this pathway, promoting gastrointestinal motility .
Pharmacokinetics
Itopride hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract . Its bioavailability is approximately 60%, with peak plasma levels reached after 0.5-0.75 hr following a 50 mg dose . Itopride is extensively metabolized in the liver, primarily through N-oxidation . The elimination half-life is approximately 5.7±0.3 hours, and it is excreted renally (3.7–4.1% as unchanged itopride, 75.4–89.4% as itopride-N-oxide) .
Result of Action
The molecular and cellular effects of itopride’s action result in enhanced gastrointestinal motility. This is achieved through the increased concentration of acetylcholine, which stimulates the contraction of smooth muscle in the gut . This leads to the alleviation of symptoms associated with functional dyspepsia and other gastrointestinal conditions .
Action Environment
The action of itopride hydrochloride can be influenced by various environmental factors. For instance, the pharmacokinetics of itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of itopride after oral administration . This suggests that genetic factors and potentially diet and lifestyle could influence the drug’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Itopride hydrochloride is an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . It interacts with M3 receptors that exist on the smooth muscle layer throughout the gut . Acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors . The enzyme AChE hydrolyses the released ACh, inactivates it, and thus inhibits the gastric motility leading to various digestive disorders .
Cellular Effects
Itopride hydrochloride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on ACh release . It also inhibits the enzyme AChE which prevents the degradation of ACh . The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination .
Molecular Mechanism
The molecular mechanism of action of Itopride hydrochloride involves its dual role as an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . By inhibiting the enzyme AChE, Itopride hydrochloride prevents the degradation of ACh, leading to an increase in ACh concentration . This increase in ACh concentration promotes gastric motility . On the other hand, by antagonizing the dopamine D2 receptors, Itopride hydrochloride removes the inhibitory effects on ACh release .
Temporal Effects in Laboratory Settings
In laboratory settings, Itopride hydrochloride has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders . These studies concluded that the reduction in the severity of symptoms of functional dyspepsia after 8 weeks of treatment with Itopride hydrochloride indicated that it was significantly superior to placebo .
Dosage Effects in Animal Models
The therapeutic dose of Itopride hydrochloride is 50 mg to be taken three times daily . The effects of the product at different dosages in animal models have not been mentioned in the search results.
Metabolic Pathways
Flavin-containing monooxygenase (FMO) is involved in N-oxygenation, the major metabolic pathway of Itopride hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of itopride hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzamide, formaldehyde, and phenol.
Intermediate Formation: The initial step involves the formation of an intermediate through a substitution reaction using N-dimethyl chloride ethane hydrochlorides.
Final Product Formation: The intermediate is then subjected to further reactions, including amidation and salifying, to produce itopride hydrochloride
Industrial Production Methods
Industrial production of itopride hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves:
Etherification: Reaction of 2-dimethylaminoethyl chloride hydrochloride with phenol.
Chloromethylation: Introduction of a chloromethyl group.
Amino Substitution: Substitution of the amino group.
Amidation and Salifying: Final steps to obtain the hydrochloride salt of itopride
Analyse Chemischer Reaktionen
Arten von Reaktionen
Itopridhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Itoprid kann zu Itoprid-N-Oxid oxidiert werden.
Reduktion: Reduktionsreaktionen können Zwischenprodukte während der Synthese umwandeln.
Substitution: Substitutionsreaktionen sind entscheidend für die Bildung von Zwischenprodukten während der Synthese
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie N-Dimethylchlorethanhydrochloride werden in Substitutionsreaktionen verwendet
Hauptprodukte
Oxidation: Itoprid-N-Oxid.
Reduktion: Reduzierte Zwischenprodukte.
Substitution: Verschiedene Zwischenprodukte, die zum Endprodukt führen
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metoclopramid: Ein weiterer prokinetischer Wirkstoff, der auch als Dopamin-D2-Rezeptor-Antagonist wirkt, aber Nebenwirkungen auf das zentrale Nervensystem hat.
Domperidon: Ähnlich wie Itoprid, aber es überwindet nicht die Blut-Hirn-Schranke, wodurch Nebenwirkungen auf das zentrale Nervensystem reduziert werden.
Mosaprid: Ein selektiver Serotonin-5-HT4-Rezeptor-Agonist mit prokinetischen Eigenschaften.
Cinitaprid: Ein prokinetischer Wirkstoff mit sowohl Dopamin-D2-Rezeptor-Antagonismus als auch Serotonin-5-HT4-Rezeptor-Agonismus.
Einzigartigkeit von Itoprid
Itopridhydrochlorid ist aufgrund seines zweifachen Wirkmechanismus einzigartig, der Dopamin-D2-Rezeptor-Antagonismus mit Acetylcholinesterase-Inhibition kombiniert. Diese doppelte Wirkung erhöht seine Wirksamkeit bei der Förderung der gastrointestinalen Motilität, während gleichzeitig Nebenwirkungen auf das zentrale Nervensystem minimiert werden, was es zu einer bevorzugten Wahl für die Behandlung von funktioneller Dyspepsie und Gastroparese macht .
Biologische Aktivität
Itopride hydrochloride is a gastroprokinetic agent that exhibits a unique dual mechanism of action, targeting both acetylcholinesterase (AChE) and dopamine D2 receptors. This compound is primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. Its biological activity has been extensively studied, revealing significant insights into its pharmacological effects, efficacy, and safety profile.
Itopride's biological activity is characterized by its ability to enhance gastrointestinal motility through two main pathways:
- Dopamine D2 Receptor Antagonism : By antagonizing D2 receptors, itopride alleviates the inhibitory effects of dopamine on acetylcholine release, leading to increased gastric motility. This is particularly important as dopamine can suppress gastrointestinal activity, contributing to symptoms of dyspepsia .
- Acetylcholinesterase Inhibition : Itopride inhibits AChE, preventing the breakdown of acetylcholine (ACh). Elevated ACh levels enhance smooth muscle contraction in the gastrointestinal tract, promoting better coordination and acceleration of gastric emptying .
Pharmacokinetics
- Absorption : Not explicitly detailed in current literature.
- Distribution : Information about volume distribution is not available.
- Protein Binding : Not specified.
- Metabolism : Itopride undergoes N-oxygenation primarily via flavin-containing monooxygenase (FMO) pathways .
- Elimination Route : Specifics are not provided in the literature.
- Half-life : Not documented.
- Clearance : Data is lacking.
Efficacy in Clinical Trials
A meta-analysis of randomized controlled trials (RCTs) demonstrated that itopride significantly improves symptoms associated with functional dyspepsia compared to placebo and other prokinetic agents like domperidone and mosapride. Key findings from various studies include:
- Overall Response Rate : Itopride showed a relative risk (RR) of 1.11 (95% CI: 1.03, 1.19) for symptom improvement compared to control groups .
- Symptom Scores : Significant reductions in symptom scores were noted in patients treated with itopride, indicating its effectiveness in managing dyspeptic symptoms .
Summary of Clinical Findings
Study Type | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
RCT (Functional Dyspepsia) | 2620 | Various | RR 1.11 for symptom improvement |
Open-label Study (GERD) | 26 | 30 days | Significant reduction in acid reflux symptoms |
In Vitro Study (Colonic Activity) | N/A | N/A | Stimulated colonic peristalsis effectively |
Safety Profile
Itopride is generally well-tolerated with a low incidence of central nervous system-related adverse effects due to its high polarity, which limits its ability to cross the blood-brain barrier. Notably, it does not significantly elevate prolactin levels or prolong the QT interval, making it a safer option compared to other prokinetic agents .
Case Studies and Research Findings
- Functional Dyspepsia : In a multicenter trial involving over 2600 patients, itopride demonstrated superior efficacy in improving gastrointestinal symptoms compared to placebo .
- Gastroesophageal Reflux Disease (GERD) : A pilot study indicated that itopride significantly reduced esophageal acid exposure and improved patient-reported outcomes without serious adverse events .
- Colonic Motor Activity : Research on isolated guinea pig colons showed that itopride enhanced both peristaltic and segmental motility, distinguishing its action from other prokinetics like cisapride and mosapride .
Eigenschaften
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046693 | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122892-31-3 | |
Record name | Itopride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itopride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITOPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.